molecular formula C17H16IN3O3 B12001263 2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 767309-45-5

2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12001263
CAS No.: 767309-45-5
M. Wt: 437.23 g/mol
InChI Key: JNQWCEPMJNZFBQ-KEBDBYFISA-N
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Description

The compound 2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide (Molecular Formula: C₁₇H₁₆IN₃O₃; Molecular Weight: 437.03 g/mol) features a benzamide core substituted with an iodine atom at the ortho position, a hydrazine-based linker, and a 4-methoxybenzylidene moiety. Its structure is characterized by the SMILES notation: COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I . The 4-methoxy group enhances electron donation, while the iodine atom introduces steric bulk and polarizability. Predicted Collision Cross Section (CCS) values for its adducts range from 195.2–199.9 Ų, suggesting moderate conformational flexibility .

Properties

CAS No.

767309-45-5

Molecular Formula

C17H16IN3O3

Molecular Weight

437.23 g/mol

IUPAC Name

2-iodo-N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16IN3O3/c1-24-13-8-6-12(7-9-13)10-20-21-16(22)11-19-17(23)14-4-2-3-5-15(14)18/h2-10H,11H2,1H3,(H,19,23)(H,21,22)/b20-10+

InChI Key

JNQWCEPMJNZFBQ-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common method starts with the reaction of 2-iodobenzoyl chloride with hydrazine hydrate to form 2-iodobenzohydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

General Synthetic Route:

  • Formation of Hydrazone : Condensation of 4-methoxybenzaldehyde with hydrazine derivatives.
  • Iodination : Introduction of the iodine atom through electrophilic substitution methods.
  • Final Modifications : Coupling with appropriate acylating agents to form the final benzamide structure.

Anticancer Activity

Recent studies have indicated that compounds with iodo substitutions exhibit significant anticancer properties. For instance, derivatives similar to 2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide have shown promising results against various cancer cell lines due to their ability to inhibit critical pathways involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Research has demonstrated that related hydrazone derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process . The selectivity towards COX-2 over COX-1 is particularly beneficial, as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Antibacterial Activity

In vitro studies have shown that certain hydrazone derivatives possess antibacterial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

  • Iodine Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Hydrazone Linkage : Critical for biological activity; modifications can alter binding affinity to target proteins.
  • Methoxy Group : Influences electronic properties and solubility, affecting overall bioavailability.

Case Study 1: Anticancer Evaluation

A study investigated the anticancer effects of a series of iodo-substituted hydrazones, including derivatives of this compound). Results indicated significant cytotoxicity against breast and colon cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: COX Inhibition

Another research effort focused on the anti-inflammatory properties of this compound class. It was found that certain derivatives exhibited IC50 values comparable to established COX inhibitors like Celecoxib, suggesting potential as new therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Substituents

2-Iodo-N-(2-methoxyethyl)benzamide (27)
  • Molecular Formula: C₁₀H₁₂INO₂
  • Key Features: Lacks the hydrazino-oxoethyl and benzylidene groups. Instead, a methoxyethyl chain is directly attached to the benzamide.
  • Synthesis : Prepared via acylation of 2-methoxyethylamine with 2-iodobenzoyl chloride (34% yield) .
  • Properties : White waxy solid; IR shows C=O stretch at 1645 cm⁻¹. Simpler structure but reduced hydrogen-bonding capacity compared to the target compound.
N-{1-[[2-[5-(4-Chlorobenzylidene)-3-allyl-4-oxo-1,3-thiazolidin-2-ylidene]hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide (21)
  • Molecular Formula : C₂₃H₂₂ClN₃O₃S
  • Key Features: Thiazolidinone core with 4-chlorobenzylidene and allyl groups.
  • Synthesis : Condensation of 4-chlorobenzaldehyde with a hydrazine precursor .
  • Properties: Melting point 220–222°C; IR C=O stretch at 1680 cm⁻¹.

Hydrazone Derivatives with Varying Aromatic Moieties

4-Methoxy-N′-(2-methoxybenzylidene)benzohydrazide
  • Molecular Formula : C₁₆H₁₆N₂O₃
  • Key Features : Methoxy groups at both benzamide and benzylidene positions (2- vs. 4-methoxy).
  • Synthesis : Condensation of 2-methoxybenzaldehyde with 4-methoxybenzohydrazide .
N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-4-methoxybenzamide
  • Molecular Formula : C₂₄H₂₃N₃O₄
  • Key Features : Benzyloxy substituent increases hydrophobicity and steric bulk.
  • Synthesis : Hydrazone formation with 4-(benzyloxy)benzaldehyde .
  • Properties : Larger CCS values (predicted ~200 Ų) due to extended aromatic system .

Halogen-Substituted Analogues

4-Chloro-N-{2-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide
  • Molecular Formula : C₁₆H₁₂Cl₂N₄O₄
  • Key Features : Dual chloro and nitro groups enhance electron-withdrawing effects.
  • Synthesis : Reaction of 4-chloro-3-nitrobenzaldehyde with a hydrazine precursor .
  • Properties : Higher reactivity in electrophilic substitution compared to the target compound’s methoxy group.

Physicochemical and Spectral Data Comparison

Compound Molecular Weight Key Substituents Melting Point (°C) IR Stretches (cm⁻¹) Synthetic Yield
Target Compound 437.03 4-Methoxy, Iodo - νC=O: 1660–1680 (predicted) -
2-Iodo-N-(2-methoxyethyl)benzamide 289.11 Methoxyethyl - (waxy solid) νC=O: 1645 34%
Compound 21 455.95 4-Chlorobenzylidene 220–222 νC=O: 1680 29%
4-Methoxy-N′-(2-methoxybenzylidene) 284.31 2-Methoxybenzylidene - νNH: 3278–3414 -

Biological Activity

The compound 2-Iodo-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antioxidant properties and anticancer effects. This article reviews the synthesis, biological evaluation, and structure-activity relationship (SAR) of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by iodination and acylation steps. The following general reaction scheme outlines the synthetic pathway:

  • Condensation Reaction : 4-Methoxybenzaldehyde reacts with hydrazine to form the hydrazone.
  • Iodination : The resulting compound undergoes iodination to introduce the iodine atom.
  • Acylation : The final product is obtained through acylation with an appropriate acid chloride.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related hydrazones can scavenge free radicals effectively, with IC50 values indicating their potency against DPPH radicals ranging from 25.6 to 190 µM .

CompoundIC50 (µM)Activity
Compound 125.6Excellent
Compound 428.1Good
Compound 10190Moderate

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Recent studies have explored similar benzamide derivatives that demonstrate efficacy against various cancer cell lines, including HepG2 and MCF-7 . The mechanism of action is often linked to the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzamide scaffold significantly influence biological activity. For example, the introduction of electron-donating or withdrawing groups can enhance or reduce potency against specific targets:

ModificationEffect on Activity
Para-methoxy substitutionIncreased antioxidant activity
Iodine substitutionEnhanced anticancer properties

Case Studies

Several case studies highlight the biological relevance of compounds structurally related to this compound:

  • β-cell Protection : A related compound demonstrated significant protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, with an EC50 value as low as 0.1 µM . This suggests potential applications in diabetes treatment.
  • Cancer Cell Line Studies : A comprehensive evaluation of similar derivatives showed promising results in inhibiting cell growth in various cancer types, indicating a broad spectrum of anticancer activity.

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